molecular formula C17H20N4O4 B6579160 methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 698375-38-1

methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B6579160
CAS No.: 698375-38-1
M. Wt: 344.4 g/mol
InChI Key: HRZSUWMROFTPFZ-UHFFFAOYSA-N
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Description

Methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C17H20N4O4 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.14845513 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, thereby arresting cell cycle progression. Additionally, this compound exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, it has been demonstrated to provide neuroprotection by reducing the expression of endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3 . This compound also influences cell signaling pathways, particularly the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, by inhibiting the activation of NF-κB proteins . Furthermore, this compound affects gene expression and cellular metabolism, contributing to its anti-inflammatory and anticancer activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . Additionally, it interacts with active residues of ATF4 and NF-κB proteins, inhibiting their activation and subsequent inflammatory responses . The inhibition of ER stress and apoptosis pathways further contributes to the neuroprotective effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it maintains its neuroprotective and anti-inflammatory properties, with sustained inhibition of ER stress and apoptosis markers in neuronal cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant neuroprotective and anti-inflammatory effects without noticeable toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites are further processed and excreted through the kidneys. The compound also interacts with cofactors such as NADPH and glutathione, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is essential for optimizing its pharmacokinetic properties and minimizing potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with efflux transporters such as P-glycoprotein (P-gp), which influences its cellular accumulation and distribution . Additionally, it binds to plasma proteins, affecting its bioavailability and tissue distribution . The localization and accumulation of this compound in specific tissues are crucial for its therapeutic efficacy and safety profile.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct the compound to specific compartments or organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-5-11-13(16(22)25-4)14(21-17(20-11)18-9-19-21)10-7-6-8-12(23-2)15(10)24-3/h6-9,14H,5H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZSUWMROFTPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC=N2)N1)C3=C(C(=CC=C3)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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